molecular formula C50H73N17O11S B1662679 neuromedin C CAS No. 81608-30-2

neuromedin C

Cat. No.: B1662679
CAS No.: 81608-30-2
M. Wt: 1120.3 g/mol
InChI Key: RWBLWXCGQLZKLK-USVTTYPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Neuromedin C (NMC) is a neuropeptide belonging to the bombesin-like peptide family, first isolated from porcine spinal cord. It plays a significant role in various physiological processes, particularly in the central nervous system (CNS) and gastrointestinal tract. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and implications for health and disease.

Structure and Composition

This compound is characterized by its sequence: Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. The presence of the ATCUN motif (Gly-Asn-His) allows NMC to bind metal ions such as Cu(II) and Ni(II), which may have implications for its biological functions, particularly in neurological contexts .

This compound exerts its effects primarily through interaction with bombesin receptors, specifically the bombesin receptor subtype-2 (BB2R). This receptor is involved in various autonomic functions including:

  • Regulation of Gastric Secretion : NMC stimulates gastrin secretion, leading to increased gastric acid output. Studies show that bombesin-like peptides can stimulate gastric acid secretion via gastrin release .
  • Smooth Muscle Contraction : NMC induces contractions in uterine smooth muscle, demonstrating its role in reproductive physiology .
  • Neurotransmission : NMC influences neurotransmitter release within the CNS, affecting processes such as food intake and circadian rhythms .

Biological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Gastric Secretion Stimulates gastrin release; enhances gastric acid secretion .
Smooth Muscle Contraction Induces contraction in uterine smooth muscle .
Blood Pressure Regulation Increases blood pressure through vasoconstriction mechanisms .
Neurotransmitter Release Modulates neurotransmitter release affecting appetite and circadian rhythms .

Case Studies

  • Gastrin Release Mechanism :
    • A study involving dogs demonstrated that intravenous administration of bombesin peptides resulted in a dose-dependent increase in serum gastrin levels, correlating with gastric acid secretion .
  • This compound in Neurological Disorders :
    • Research indicates that dysregulation of NMC may contribute to neurological disorders such as Menkes disease and Wilson disease, where copper metabolism is impaired. The binding of NMC to copper ions suggests a potential role in copper transport within the CNS .

Structural Studies

Recent studies using nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound undergoes conformational changes upon binding to micelles, transitioning from a disordered state to an α-helical structure. This change is significant for its interaction with receptors and subsequent biological activity .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBLWXCGQLZKLK-USVTTYPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N17O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231221
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81608-30-2
Record name Neuromedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
neuromedin C
Reactant of Route 2
Reactant of Route 2
neuromedin C
Reactant of Route 3
Reactant of Route 3
neuromedin C
Reactant of Route 4
Reactant of Route 4
neuromedin C
Reactant of Route 5
Reactant of Route 5
neuromedin C
Reactant of Route 6
Reactant of Route 6
neuromedin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.